molecular formula C12H15N3O2S B2459983 Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate CAS No. 894427-09-9

Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate

Cat. No.: B2459983
CAS No.: 894427-09-9
M. Wt: 265.33
InChI Key: YCAGISXZTDRUFP-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate is a chemical compound with the molecular formula C12H15N3O2S and a molecular weight of 265.33100 g/mol . . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

The synthesis of carbamic acid, (5-amino-2-benzothiazolyl)-, 1,1-dimethylethyl ester typically involves the reaction of 5-amino-2-benzothiazole with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified by column chromatography to obtain the desired product.

Chemical Reactions Analysis

Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-2-benzothiazolyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with specific receptors on cell surfaces .

Comparison with Similar Compounds

Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate can be compared with other benzothiazole derivatives such as:

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(5-amino-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-12(2,3)17-11(16)15-10-14-8-6-7(13)4-5-9(8)18-10/h4-6H,13H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAGISXZTDRUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894427-09-9
Record name tert-butyl N-(5-amino-1,3-benzothiazol-2-yl)carbamate
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